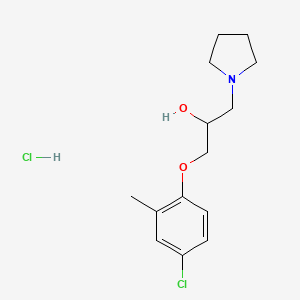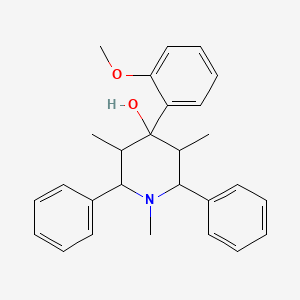![molecular formula C15H22INO6 B5162032 N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5162032.png)
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as IPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IPPA is a selective agonist for the β3-adrenergic receptor, which is involved in various physiological processes such as thermogenesis, lipolysis, and glucose homeostasis.
Mecanismo De Acción
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate selectively activates the β3-adrenergic receptor, which is predominantly expressed in adipose tissue and plays a crucial role in regulating energy metabolism. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase and subsequent production of cyclic AMP, which triggers a cascade of intracellular signaling events that result in increased thermogenesis, lipolysis, and glucose uptake.
Biochemical and Physiological Effects:
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to increase energy expenditure by promoting thermogenesis in brown adipose tissue, which is a specialized type of fat tissue that generates heat by burning fat. N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate also enhances lipolysis, which is the breakdown of stored fat into free fatty acids and glycerol, and improves glucose uptake in skeletal muscle and adipose tissue. These effects contribute to the reduction of body weight and fat mass and improvement of glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has several advantages for lab experiments, including its high selectivity for the β3-adrenergic receptor, which reduces off-target effects, and its ability to activate the receptor at low concentrations. However, N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has some limitations, such as its relatively low potency compared to other β3-adrenergic receptor agonists and its instability in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate. One area of interest is the development of more potent and stable analogs of N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate that can be used for therapeutic applications. Another area of research is the investigation of the role of β3-adrenergic receptor activation in other physiological processes, such as insulin secretion and inflammation. Finally, the potential use of N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate in combination with other drugs for the treatment of metabolic disorders warrants further investigation.
Métodos De Síntesis
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate can be synthesized through a multi-step process involving the reaction of 2-iodophenol with ethylene oxide, followed by reaction with 2-chloroethylamine hydrochloride and isopropylamine. The final product is obtained by crystallization from oxalic acid.
Aplicaciones Científicas De Investigación
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been studied for its potential therapeutic applications in various areas such as obesity, diabetes, and cardiovascular diseases. In animal studies, N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to increase energy expenditure, reduce body weight and fat mass, improve glucose tolerance, and lower blood pressure.
Propiedades
IUPAC Name |
N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO2.C2H2O4/c1-11(2)15-7-8-16-9-10-17-13-6-4-3-5-12(13)14;3-1(4)2(5)6/h3-6,11,15H,7-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZPAQUYCMWYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=CC=CC=C1I.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)
![(3R*,4R*)-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5161977.png)


![8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5161995.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5162000.png)
![2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5162006.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5162008.png)

![ethyl 3-[(2-bromophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B5162024.png)
![[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5162026.png)

![9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5162047.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5162055.png)